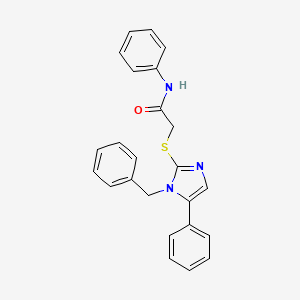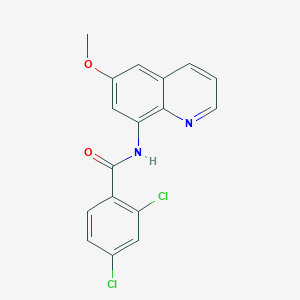
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide” is a chemical compound with the molecular formula C17H12Cl2N2O2 . It is not intended for human or veterinary use and is used only for research purposes.
Synthesis Analysis
The synthesis of benzamide derivatives like “2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide” can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The method is considered green, rapid, mild, and highly efficient .
Molecular Structure Analysis
The molecular structure of “2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide” consists of 17 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .
科学的研究の応用
Pharmacological Properties and Clinical Use
Although direct information on "2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide" was not found, research on structurally related compounds, such as 8-hydroxyquinolines and their derivatives, reveals significant pharmacological applications. These compounds have been investigated for their anti-microbial, anti-fungal, anti-viral, and anti-cancer properties. The versatility of the quinoline ring structure, present in similar compounds, allows for a wide range of biological activities. These activities are attributed to the ability of quinoline derivatives to interact with various biological targets, showcasing their potential in developing new therapeutic agents for treating diseases like cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021)[https://consensus.app/papers/insights-8hydroxyquinolines-target-chemistry-gupta/51a538e418b0583ab7a636614bb168d1/?utm_source=chatgpt].
Environmental and Analytical Applications
The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), which share chemical properties with "2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide," have been extensively studied. These studies have focused on their presence in various environmental matrices and potential human exposure pathways. Research has highlighted the necessity for further investigation into the environmental behaviors of high molecular weight SPAs and their effects on human health, including infants. The findings underscore the importance of developing SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020)[https://consensus.app/papers/phenolic-antioxidants-review-environmental-occurrence-liu/2289d2bd211d54bc8c78f5f20a277329/?utm_source=chatgpt].
Chemistry and Synthetic Applications
The chemistry of benzofuran derivatives, akin to the structural features of "2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide," demonstrates the scaffold's utility in synthesizing compounds with antimicrobial properties. Benzofuran and its derivatives exhibit a broad spectrum of biological activities, making them attractive targets for drug development against microbial diseases. This research indicates the potential of benzofuran as a core structure for the design of new antimicrobial agents, highlighting its relevance in addressing antibiotic resistance (Hiremathad et al., 2015)[https://consensus.app/papers/benzofuran-emerging-agents-hiremathad/5f19989630eb5ae68d5345ead38e48f6/?utm_source=chatgpt].
特性
IUPAC Name |
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-23-12-7-10-3-2-6-20-16(10)15(9-12)21-17(22)13-5-4-11(18)8-14(13)19/h2-9H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWNIWYRAIFEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(6-methoxyquinolin-8-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2626133.png)
![7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2626134.png)
![N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2626135.png)
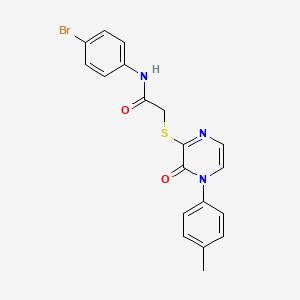
![N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-ynamide](/img/structure/B2626140.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2626141.png)
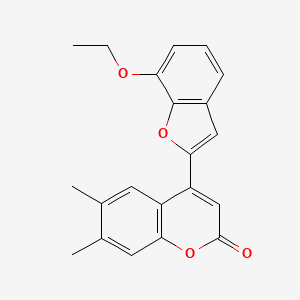
methanone](/img/structure/B2626145.png)
![1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one](/img/structure/B2626146.png)
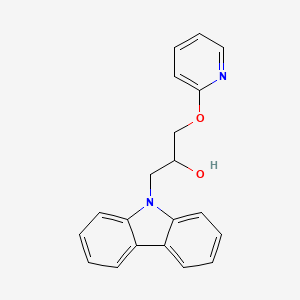
![4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine](/img/structure/B2626152.png)
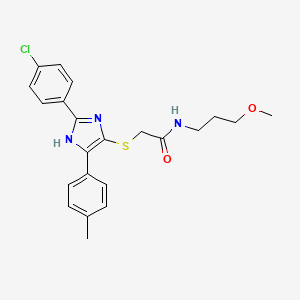
![Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate](/img/structure/B2626154.png)
